molecular formula C14H15F2N3O2 B14041757 ((3R,5S)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methanol

((3R,5S)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methanol

Cat. No.: B14041757
M. Wt: 295.28 g/mol
InChI Key: YGEFLWFVJLRJDL-QMTHXVAHSA-N
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Description

“((3R,5S)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methanol” is a synthetic organic compound that features a tetrahydrofuran ring substituted with a triazole moiety and a difluorophenyl group. Compounds with such structures are often explored for their potential biological activities, including antifungal, antibacterial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “((3R,5S)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methanol” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Triazole Moiety: This step often involves azide-alkyne cycloaddition (click chemistry) to attach the triazole ring.

    Attachment of the Difluorophenyl Group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Potential medical applications include its use as an antifungal or antibacterial agent, given the presence of the triazole ring, which is a common motif in many antifungal drugs.

Industry

In the industrial sector, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “((3R,5S)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methanol” would depend on its specific biological target. For example, if it acts as an antifungal agent, it might inhibit the synthesis of ergosterol, a key component of fungal cell membranes. The triazole ring could interact with the enzyme lanosterol 14α-demethylase, disrupting the production of ergosterol and leading to fungal cell death.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole-containing antifungal agent.

    Voriconazole: A triazole antifungal with a similar mechanism of action.

    Itraconazole: Another member of the triazole class of antifungals.

Uniqueness

The uniqueness of “((3R,5S)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methanol” lies in its specific substitution pattern and the presence of the difluorophenyl group, which may confer unique biological properties or improved pharmacokinetic profiles compared to other triazole compounds.

Properties

Molecular Formula

C14H15F2N3O2

Molecular Weight

295.28 g/mol

IUPAC Name

[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol

InChI

InChI=1S/C14H15F2N3O2/c15-11-1-2-12(13(16)3-11)14(4-10(5-20)6-21-14)7-19-9-17-8-18-19/h1-3,8-10,20H,4-7H2/t10-,14-/m1/s1

InChI Key

YGEFLWFVJLRJDL-QMTHXVAHSA-N

Isomeric SMILES

C1[C@@H](CO[C@]1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)CO

Canonical SMILES

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)CO

Origin of Product

United States

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